molecular formula C3H10ClNOS B1600919 2-(methylsulfinyl)ethanamine CAS No. 49773-19-5

2-(methylsulfinyl)ethanamine

Cat. No.: B1600919
CAS No.: 49773-19-5
M. Wt: 143.64 g/mol
InChI Key: TWZPEKSMCMSPOB-UHFFFAOYSA-N
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Description

2-(methylsulfinyl)ethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methylsulfinyl group attached to an ethylamine backbone, with a hydrobromide salt form. It is often used in research settings for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfinyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine hydrochloride and methylsulfinyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The initial reaction between 2-chloroethylamine hydrochloride and methylsulfinyl chloride results in the formation of an intermediate compound.

    Hydrobromide Salt Formation: The intermediate is then treated with hydrobromic acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfinyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(methylsulfinyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfinyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect the function of various biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methylthio)ethyl]amine hydrobromide: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    [2-(Ethylsulfinyl)ethyl]amine hydrobromide: Similar structure but with an ethylsulfinyl group instead of a methylsulfinyl group.

Uniqueness

2-(methylsulfinyl)ethanamine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methylsulfinylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAOVVJJOXMLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49773-19-5
Record name 2-methanesulfinylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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